Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate
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Description
Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C24H29N7O5S and its molecular weight is 527.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that triazole compounds, which are part of this molecule’s structure, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Triazole derivatives have been found to exhibit inhibitory activities toward various kinases . They can inhibit the growth of cells by interacting with intracellular signaling . The compound’s interaction with its targets leads to changes in cellular processes, potentially resulting in the inhibition of cell growth .
Biochemical Pathways
It’s known that triazole derivatives can interfere with multiple drug targets, which might be more effective to overcome drug resistance . This suggests that the compound could affect multiple biochemical pathways.
Pharmacokinetics
Triazole compounds are commonly used in medicinal chemistry due to their safety profile and excellent therapeutic index . This suggests that they may have favorable pharmacokinetic properties.
Result of Action
It’s known that triazole derivatives can exhibit excellent antiproliferative activities against various cancer cell lines . They can inhibit the growth of cells in a dose-dependent manner and induce apoptosis .
Properties
IUPAC Name |
ethyl 4-[2-[[3-[2-[(4-methoxybenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O5S/c1-3-36-24(34)30-14-12-29(13-15-30)22(32)16-37-21-9-8-19-26-27-20(31(19)28-21)10-11-25-23(33)17-4-6-18(35-2)7-5-17/h4-9H,3,10-16H2,1-2H3,(H,25,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQMWSGVASGJFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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